molecular formula C15H14N4 B12247510 N-benzyl-2-methylpyrido[3,4-d]pyrimidin-4-amine

N-benzyl-2-methylpyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B12247510
M. Wt: 250.30 g/mol
InChI Key: PGRCTDZRWDAJIU-UHFFFAOYSA-N
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Description

N-benzyl-2-methylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Wittig reaction, which is used to construct the pyridopyrimidine core . This reaction is followed by regioselective intramolecular ring closure to form the desired compound .

Industrial Production Methods

Industrial production methods for N-benzyl-2-methylpyrido[3,4-d]pyrimidin-4-amine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methylpyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-methylpyrido[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl and methyl groups contribute to its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

N-benzyl-2-methylpyrido[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H14N4/c1-11-18-14-10-16-8-7-13(14)15(19-11)17-9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,18,19)

InChI Key

PGRCTDZRWDAJIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)NCC3=CC=CC=C3

Origin of Product

United States

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